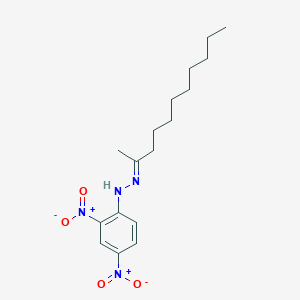

2-Undecanone 2,4-dinitrophenylhydrazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Undecanone 2,4-dinitrophenylhydrazone, also known as UNDP, is a chemical compound that has been used in scientific research for many years. It is a derivative of the natural compound, undecanone, and has been synthesized for its unique properties. UNDP has been used in a variety of applications, including as a reagent in chemical analysis and as a tool in biochemical research. In

Wirkmechanismus

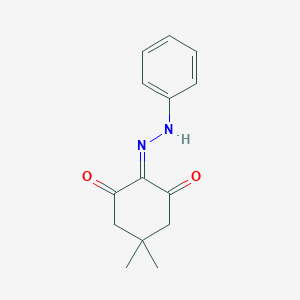

The mechanism of action of 2-Undecanone 2,4-dinitrophenylhydrazone is based on its ability to react with aldehydes and ketones. The reaction between 2-Undecanone 2,4-dinitrophenylhydrazone and aldehydes or ketones forms a yellow-colored product that can be quantified using spectrophotometry. 2-Undecanone 2,4-dinitrophenylhydrazone has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the nervous system.

Biochemical and Physiological Effects:

2-Undecanone 2,4-dinitrophenylhydrazone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in the levels of acetylcholine in the nervous system. This can result in a variety of effects, including increased muscle tone, increased heart rate, and increased respiratory rate. 2-Undecanone 2,4-dinitrophenylhydrazone has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-Undecanone 2,4-dinitrophenylhydrazone in lab experiments is its ability to detect and quantify aldehydes and ketones in various samples. 2-Undecanone 2,4-dinitrophenylhydrazone is also a relatively inexpensive reagent, which makes it a cost-effective option for many labs. However, one limitation of using 2-Undecanone 2,4-dinitrophenylhydrazone is its limited solubility in water, which can make it difficult to use in aqueous samples. 2-Undecanone 2,4-dinitrophenylhydrazone is also sensitive to light and air, which can cause it to degrade over time.

Zukünftige Richtungen

There are many future directions for research involving 2-Undecanone 2,4-dinitrophenylhydrazone. One area of research could be the development of new methods for synthesizing 2-Undecanone 2,4-dinitrophenylhydrazone that are more efficient and cost-effective. Another area of research could be the use of 2-Undecanone 2,4-dinitrophenylhydrazone in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease. 2-Undecanone 2,4-dinitrophenylhydrazone could also be used in the development of new diagnostic tools for the detection of aldehydes and ketones in various samples.

Synthesemethoden

The synthesis of 2-Undecanone 2,4-dinitrophenylhydrazone involves the reaction of 2,4-dinitrophenylhydrazine with undecanone. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The resulting product is a yellow crystalline solid that is soluble in organic solvents but insoluble in water.

Wissenschaftliche Forschungsanwendungen

2-Undecanone 2,4-dinitrophenylhydrazone has been used in a variety of scientific research applications, including as a reagent in chemical analysis and as a tool in biochemical research. It has been used to detect and quantify aldehydes and ketones in various samples, including food, pharmaceuticals, and environmental samples. 2-Undecanone 2,4-dinitrophenylhydrazone has also been used to study the structure and function of enzymes, such as acetylcholinesterase and butyrylcholinesterase.

Eigenschaften

CAS-Nummer |

2121-90-6 |

|---|---|

Produktname |

2-Undecanone 2,4-dinitrophenylhydrazone |

Molekularformel |

C17H26N4O4 |

Molekulargewicht |

350.4 g/mol |

IUPAC-Name |

2,4-dinitro-N-[(E)-undecan-2-ylideneamino]aniline |

InChI |

InChI=1S/C17H26N4O4/c1-3-4-5-6-7-8-9-10-14(2)18-19-16-12-11-15(20(22)23)13-17(16)21(24)25/h11-13,19H,3-10H2,1-2H3/b18-14+ |

InChI-Schlüssel |

IUEBGTPEQHNPFM-NBVRZTHBSA-N |

Isomerische SMILES |

CCCCCCCCC/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C |

SMILES |

CCCCCCCCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |

Kanonische SMILES |

CCCCCCCCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |

Andere CAS-Nummern |

2121-90-6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182780.png)

![[5-(4-Bromophenyl)-2-furyl]methanol](/img/structure/B182785.png)

![4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182787.png)